Tributyl(butylidene)-lambda~5~-phosphane
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Overview
Description
Tributyl(butylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of three butyl groups and a butylidene group attached to a phosphorus atom. This compound is part of a broader class of organophosphorus compounds that have significant applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(butylidene)-lambda~5~-phosphane can be synthesized through several methods. One common approach involves the reaction of tributylphosphine with a butylidene precursor under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production also incorporates purification steps, such as distillation and crystallization, to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tributyl(butylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in organic synthesis and catalysis.
Scientific Research Applications
Tributyl(butylidene)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tributyl(butylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular receptors, modulating signaling pathways and influencing cellular processes. The specific pathways involved depend on the context of its application, whether in catalysis, biology, or medicine.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: An organotin compound with similar structural features but different chemical properties.
Tributylphosphine: A related organophosphorus compound with three butyl groups attached to a phosphorus atom.
Tributylamine: An organonitrogen compound with three butyl groups attached to a nitrogen atom.
Uniqueness
Tributyl(butylidene)-lambda~5~-phosphane is unique due to the presence of the butylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as catalysis and materials science, where its reactivity can be harnessed for specialized purposes.
Properties
CAS No. |
43216-19-9 |
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Molecular Formula |
C16H35P |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
tributyl(butylidene)-λ5-phosphane |
InChI |
InChI=1S/C16H35P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13H,5-12,14-16H2,1-4H3 |
InChI Key |
SEPBBMLUGLQMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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